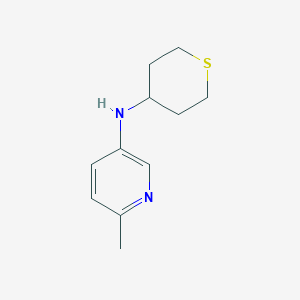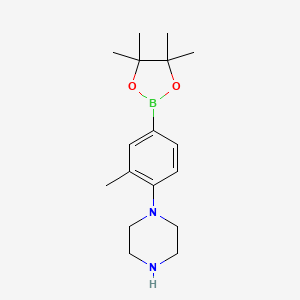
Cis-2-(4-fluorophenyl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-2-(4-fluorophenyl)cyclopropan-1-amine is a chemical compound known for its unique structural features and potential applications in various fields. It is characterized by a cyclopropane ring substituted with a 4-fluorophenyl group and an amine group. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(4-fluorophenyl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Substitution: The introduction of the 4-fluorophenyl group can be accomplished through a substitution reaction. This involves the reaction of a cyclopropane derivative with a fluorobenzene compound under suitable conditions.
Amine Introduction: The final step involves the introduction of the amine group. This can be achieved through the reaction of the substituted cyclopropane with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Cis-2-(4-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Addition: Addition reactions can occur at the cyclopropane ring, leading to ring-opening or other structural modifications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.
Addition: Catalysts such as palladium, platinum, and nickel can promote addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
Cis-2-(4-fluorophenyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development for neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of cis-2-(4-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways and physiological responses.
相似化合物的比较
Similar Compounds
Trans-2-(4-fluorophenyl)cyclopropan-1-amine: This isomer differs in the spatial arrangement of the substituents on the cyclopropane ring.
2-(4-chlorophenyl)cyclopropan-1-amine: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
2-(4-methylphenyl)cyclopropan-1-amine: This compound has a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
Cis-2-(4-fluorophenyl)cyclopropan-1-amine is unique due to its specific spatial arrangement and the presence of a fluorine atom, which can influence its chemical reactivity and biological activity. The cis configuration may result in different interactions with molecular targets compared to its trans isomer, and the fluorine atom can enhance its stability and lipophilicity.
属性
分子式 |
C9H10FN |
|---|---|
分子量 |
151.18 g/mol |
IUPAC 名称 |
(1R,2R)-2-(4-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9-/m1/s1 |
InChI 键 |
GTYFDGYGRFJTKJ-RKDXNWHRSA-N |
手性 SMILES |
C1[C@@H]([C@@H]1N)C2=CC=C(C=C2)F |
规范 SMILES |
C1C(C1N)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B13066141.png)
![(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid](/img/structure/B13066149.png)





![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)
![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)

![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)
